molecular formula C8H8Cl2O B143686 2-(3,4-Dichlorophenyl)ethanol CAS No. 35364-79-5

2-(3,4-Dichlorophenyl)ethanol

Cat. No. B143686
M. Wt: 191.05 g/mol
InChI Key: GITOMJDYNUMCOV-UHFFFAOYSA-N
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Patent
US06057358

Procedure details

Lithium aluminum hydride (LAH) (0.57 g, 0.015 mol) were dissolved in tetrahydrofuran (30 ml) at room temperature, followed by stirring for 30 min. To the resulting solution there was slowly added dropwise a solution having 3,4-dichlorophenylacetic acid (3 g, 0.015 mol) and triethylamine (2.1 ml, 0.015 mol) dissolved in tetrahydrofuran (20 ml) and after stirring at the reflux temperature for 3 h, the mixture was cooled and water was poured into. The mixture was neutralized with an aqueous solution of sodium hydroxide and subjected to extraction with ethyl acetate to yield the end compound 3,4-dichlorophenethyl alcohol (2.53 g).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16](O)=[O:17])[CH:11]=[CH:12][C:13]=1[Cl:14].C(N(CC)CC)C.[OH-].[Na+]>O1CCCC1.O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution there was slowly added dropwise a solution
STIRRING
Type
STIRRING
Details
after stirring at the reflux temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(CCO)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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